2-Methanesulfonylpropanenitrile

Description

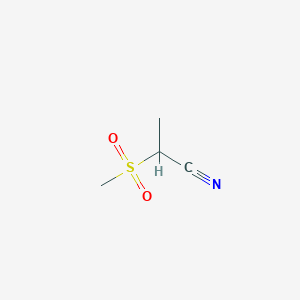

2-Methanesulfonylpropanenitrile is a nitrile derivative featuring a methanesulfonyl (CH₃SO₂) functional group. Its molecular formula is C₄H₇NO₂S, and it is commercially available as a synthetic intermediate for organic and biochemical applications, particularly in pharmaceutical and agrochemical research. The compound is characterized by its sulfonyl group, which enhances electrophilicity, and the nitrile moiety, which can participate in nucleophilic addition or cyclization reactions. Supplier data indicate pricing tiers of €478.00 (50 mg) and €1,310.00 (500 mg) (CymitQuimica, 2025) .

Properties

IUPAC Name |

2-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-4(3-5)8(2,6)7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLQGSIGVHOJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249519-31-0 | |

| Record name | 2-methanesulfonylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Methanesulfonylpropanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-Methanesulfonylpropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Methanesulfonylpropanenitrile serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Synthesis Examples

- In one study, this compound was used in a reaction involving N-(2-iodophenyl)acetamide and malononitrile, yielding significant products under optimized conditions (yield: 52%) .

- The compound is also utilized in the preparation of racemic amines, demonstrating its utility in synthesizing pharmaceutical intermediates .

Medicinal Chemistry

The compound's medicinal applications are primarily related to its bioactivity and potential therapeutic effects.

Case Studies

- Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including HepG2 and MDA-MB-231 cells. The IC50 values suggest moderate potency, indicating potential for further development as anticancer agents .

- In vivo studies have shown that related compounds can reduce tumor growth without significant toxicity to major organs, highlighting their therapeutic potential .

Material Science

In material science, this compound finds applications in the development of new materials with specific properties.

Applications

- The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, its inclusion in polyphenol-containing nanoparticles has been explored for drug delivery and bioimaging applications .

- Additionally, its reactivity allows it to be used in the synthesis of functionalized polymers that can be tailored for specific industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methanesulfonylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The methanesulfonyl group can also participate in interactions that modulate the compound’s activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-Methanesulfonylpropanenitrile:

Key Observations:

Functional Diversity: this compound combines a sulfonyl group with a nitrile, enabling dual reactivity in electrophilic substitutions and cyano-based reactions. 2-(Methylsulfamoyl)benzene-1-sulfonyl chloride introduces a sulfonamide and sulfonyl chloride group, making it reactive toward amines or alcohols for sulfonamide bond formation .

Commercial Accessibility: this compound and its benzene-sulfonyl chloride analog are priced comparably, reflecting their roles as specialized intermediates.

Limitations in Available Data

The provided evidence lacks detailed research findings (e.g., spectroscopic data, kinetic studies, or toxicity profiles) for these compounds. For instance:

- No comparative data on solubility, melting points, or catalytic performance.

- Limited information on synthetic yields or scalability.

Biological Activity

2-Methanesulfonylpropanenitrile, a compound with the molecular formula C4H9NO2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the presence of a methanesulfonyl group and a nitrile functional group. Its structure can be represented as follows:

This compound's unique chemical properties contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.

Research indicates that this compound may exert its biological effects through the inhibition of key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. In a study evaluating various methanesulfonamide derivatives, a compound structurally similar to this compound exhibited an IC50 value of 1.12 nM against HMG-CoA reductase, indicating potent inhibitory activity .

Biological Activities

The biological activities attributed to this compound include:

- Cholesterol Biosynthesis Inhibition : The compound has been linked to significant reductions in cholesterol levels in vitro, demonstrating its potential as a therapeutic agent for hyperlipidemia.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to elucidate its spectrum of activity and mechanism.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cholesterol Biosynthesis | IC50 = 1.12 nM | |

| Antimicrobial | Potential activity (further study needed) | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Cholesterol Inhibition

In a notable study involving rat isolated hepatocytes, this compound was tested alongside other methanesulfonamide derivatives. The results indicated that the compound significantly inhibited cholesterol biosynthesis compared to controls. This finding supports its potential use in managing dyslipidemia .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : To better understand how this compound interacts with target enzymes and pathways.

- Broader Spectrum Analysis : Evaluating antimicrobial and anti-inflammatory properties across different models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.